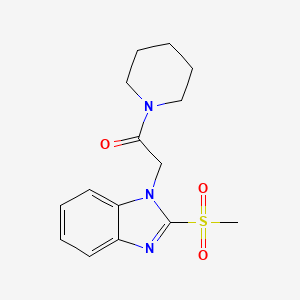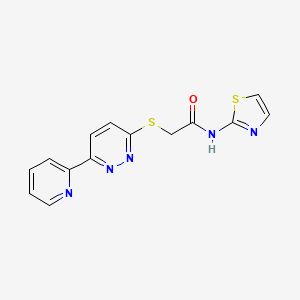![molecular formula C14H15N3O3S B6508202 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 872704-18-2](/img/structure/B6508202.png)
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound featuring a pyridazine ring substituted with a furan group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as a diketone or a keto-ester, under acidic or basic conditions.
Introduction of the Furan Group: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with morpholine under basic conditions.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the pyridazine-furan intermediate with a thiol derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The furan and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit various activities due to its structural features. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one may be investigated for its potential therapeutic effects. Its structural components suggest it could interact with biological targets involved in diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and pyridazine rings may facilitate binding to active sites, while the sulfanyl and morpholine groups could modulate the compound’s activity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazine cores, such as 3(2H)-pyridazinones, are known for their diverse pharmacological activities.
Furan-Containing Compounds: Furan derivatives are widely studied for their biological activities and synthetic utility.
Morpholine-Containing Compounds: Morpholine derivatives are common in medicinal chemistry due to their ability to enhance solubility and bioavailability.
Uniqueness
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of these three functional groups in a single molecule. This unique structure may impart specific biological activities and synthetic advantages not found in simpler analogs.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-14(17-5-8-19-9-6-17)10-21-13-4-3-11(15-16-13)12-2-1-7-20-12/h1-4,7H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACPTJMJEJMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508126.png)
![Benzamide, 4-fluoro-N-[[5-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-](/img/structure/B6508132.png)
![Ethanone, 2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-1-(hexahydro-1H-azepin-1-yl)-](/img/structure/B6508152.png)
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6508160.png)

![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6508169.png)
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)
![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)

